

# Technical Monograph: 2-Bromo-N-(2-chlorophenyl)acetamide

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## Compound of Interest

Compound Name: 2-Bromo-n-(2-chlorophenyl)acetamide

CAS No.: 5439-11-2

Cat. No.: B1361512

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CAS Registry Number: 5439-11-2 Synonyms: N-(Bromoacetyl)-2-chloroaniline; 2'-Chloro-2-bromoacetanilide Molecular Formula:  
CC(=O)Nc1ccc(Cl)cc1Br ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight: 248.50 g/mol [2][3][4]

## Executive Summary

**2-Bromo-N-(2-chlorophenyl)acetamide** is a bifunctional electrophilic building block characterized by an

-haloamide "warhead" coupled to an ortho-chlorinated aromatic ring. In modern drug discovery, this compound serves two critical roles:

- Covalent Fragment Screening: The reactive bromoacetamide moiety acts as a cysteine-targeting electrophile, widely used in chemoproteomics to map functional cysteines in the proteome.[1]

- Heterocyclic Scaffold Construction: It functions as a precursor for N-heterocycles (e.g., quinoxalines, oxindoles) via intramolecular cyclization or nucleophilic displacement sequences.[\[1\]](#)

This guide details the synthesis, structural properties, and application of CAS 5439-11-2, emphasizing its utility in covalent inhibitor design and fragment-based drug discovery (FBDD).[\[1\]](#)

## Chemical Profile & Structural Analysis[\[4\]\[6\]](#)

The presence of the chlorine atom at the ortho position (C2) of the phenyl ring introduces specific steric and electronic effects that distinguish this isomer from its para counterpart.[\[1\]](#)

## Physicochemical Properties[\[1\]\[5\]\[7\]](#)

Property	Value	Note
Appearance	White to off-white crystalline solid	Recrystallized from EtOH/Water
Melting Point	120–122 °C (Lit.)	Distinct from p-isomer (165–169 °C)
Solubility	DMSO, DMF, DCM, Chloroform	Limited water solubility
Reactivity	High (susceptible)	Alkylating agent
Storage	2–8 °C, Inert Atmosphere	Moisture/Light sensitive

## Structural Conformation

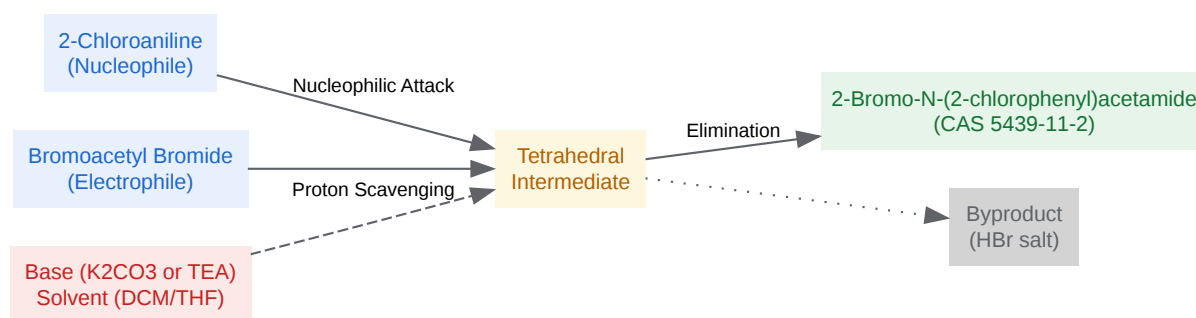
Crystallographic studies (e.g., Gowda et al.[\[1\]\[5\]](#)) reveal that the N–H bond is typically syn to the 2-chloro substituent.[\[1\]\[5\]](#) This conformation is stabilized by an intramolecular hydrogen bond or electrostatic interaction between the amide proton and the ortho-chlorine, locking the aryl ring out of planarity with the amide group.[\[1\]](#) This "twisted" conformation can influence binding affinity when used as a fragment probe.[\[1\]](#)

## Optimized Synthesis Protocol

Objective: Synthesis of **2-Bromo-N-(2-chlorophenyl)acetamide** via acylation of 2-chloroaniline.

### Reaction Scheme

The synthesis utilizes a Schotten-Baumann-type acylation.[1] Bromoacetyl bromide is preferred over the chloride for faster kinetics, though the chloride is often used for cost efficiency.[1]



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Figure 1: Synthetic pathway for the acylation of 2-chloroaniline. The base neutralizes the hydrohalic acid byproduct to drive equilibrium forward.[1]

### Step-by-Step Methodology

Note: This reaction is highly exothermic. All steps involving bromoacetyl bromide must be performed in a fume hood due to lachrymatory vapors.[1]

Reagents:

- 2-Chloroaniline (1.0 eq)
- Bromoacetyl bromide (1.1 eq)
- Triethylamine (TEA) (1.2 eq) or Potassium Carbonate ( ) (saturated aq. solution for biphasic)

- Dichloromethane (DCM) (anhydrous)

Protocol:

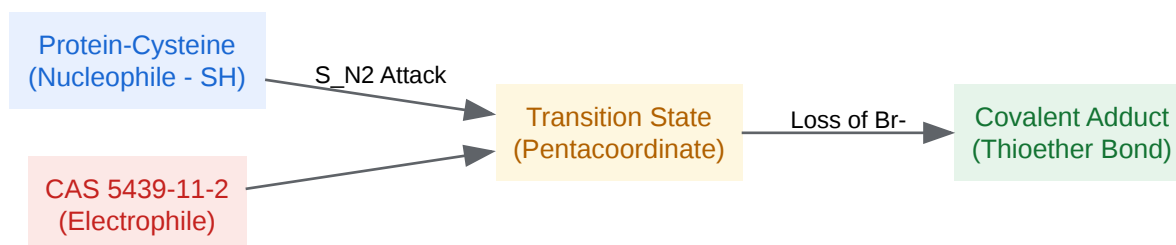
- Preparation: Dissolve 2-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C using an ice bath.
- Base Addition: Add TEA (12 mmol) to the solution. (If using Schotten-Baumann biphasic conditions, add the carbonate solution here).
- Acylation: Dilute bromoacetyl bromide (11 mmol) in DCM (5 mL). Add this solution dropwise to the aniline mixture over 15–20 minutes. Critical: Maintain temperature < 5 °C to prevent diacylation or polymerization.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).<sup>[1]</sup> The spot for 2-chloroaniline ( ) should disappear, replaced by the product ( ).
- Workup:
  - Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.<sup>[1]</sup>
  - Wash with saturated (2 x 15 mL) to remove excess acid/bromide.<sup>[1]</sup>
  - Wash with Brine (1 x 15 mL).<sup>[1]</sup>
  - Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate.<sup>[1]</sup>
  - Validation: The product should appear as white needles.<sup>[1][6]</sup> Confirm identity via

(look for singlet at  
ppm for  
).

## Applications in Drug Discovery[1] Covalent Fragment Screening (Chemoproteomics)

Haloacetamides are the "gold standard" electrophiles for targeting cysteine residues.[1] CAS 5439-11-2 is particularly valuable because the ortho-chloro group modulates the reactivity and lipophilicity of the phenyl ring, altering the specificity profile compared to unsubstituted acetanilides.[1]

Mechanism of Action: The sulfur atom of a cysteine residue (thiolate anion) attacks the carbonyl carbon of the acetamide, displacing the bromide ion via an  $S_N2$  mechanism.[1] This forms an irreversible thioether bond.[1]



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Figure 2: Mechanism of covalent protein modification. The 2-chlorophenyl group serves as the recognition element (R-group) while the bromoacetamide anchors the molecule to the protein. [1]

## Synthetic Intermediate for Heterocycles

Researchers utilize CAS 5439-11-2 to synthesize quinoxalines and 1,4-benzodiazepines.[1]

- Protocol Insight: Reaction with ammonia or primary amines yields glycinamides.[1] Subsequent cyclization (often acid-catalyzed) involving the ortho-position of the phenyl ring

(if activated) or reaction with 1,2-diamines leads to fused ring systems.[1]

## Safety & Handling (E-E-A-T)

Hazard Classification:

- Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B/1).[1]
- Sensitizer: Potential skin sensitizer due to alkylating nature.[1]
- Lachrymator: Vapors may cause tearing and respiratory distress.[1]

Operational Safety Protocols:

- Containment: Weigh and handle only inside a functioning chemical fume hood.
- Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating bromide) and dilute sodium hydroxide.[1]
- PPE: Double nitrile gloves are recommended.[1] The compound can penetrate standard latex.[1]

## References

- Gowda, B. T., et al. (2003).[1] "Crystal structure of N-(2-chlorophenyl)-2-bromoacetamide." Acta Crystallographica Section E.
- Santa Cruz Biotechnology. "**2-Bromo-N-(2-chlorophenyl)acetamide** Product Data." SCBT. [2]
- PubChem Database. "Compound Summary for CID 230064: **2-Bromo-N-(2-chlorophenyl)acetamide**." National Library of Medicine.[1]
- Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes." [1] Nature.[1] (Contextual reference for haloacetamide applications in proteomics).

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